7-Methylnaphthalen-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal-Free Aerobic C–N Bond Formation

Scientific Field: Organic Chemistry

Summary of the Application: This study presents a facile and green approach for the Markovnikov-selective hydroamination of styrene with naphthylamine through irradiation with UV LED light (365 nm) via an electron donor–acceptor complexation between naphthylamines and oxygen in situ.

Methods of Application: The experiment involves irradiation with UV LED light (365 nm) via an electron donor–acceptor complexation between naphthylamines and oxygen in situ.

Results or Outcomes: Three naphthylamines were examined and afforded desired C–N bond formation product in moderate yield.

Inhibition of Oestrogen Receptor Alpha

Scientific Field: Biochemistry

Summary of the Application: In silico molecular docking analysis suggested that AMTA compounds interact with the ligand-binding domain of ERα compared to the co-crystal ligand, 5-(4-hydroxyphenoxy)-6-(3-hydroxyphenyl)-7- methylnaphthalen-2-ol.

Methods of Application: The method involves in silico molecular docking analysis.

Results or Outcomes: The results suggested that an analogue of AMTA may provide a structural basis to develop a newer class of ERα partial agonists.

Fluorogenic Reagent for Primary Amines

Scientific Field: Bioanalytical Chemistry

Methods of Application: The method involves the reaction of naphthalene-2,3-dicarboxaldehyde (NDA) and a primary amine in the presence of cyanide (CN) to produce a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative.

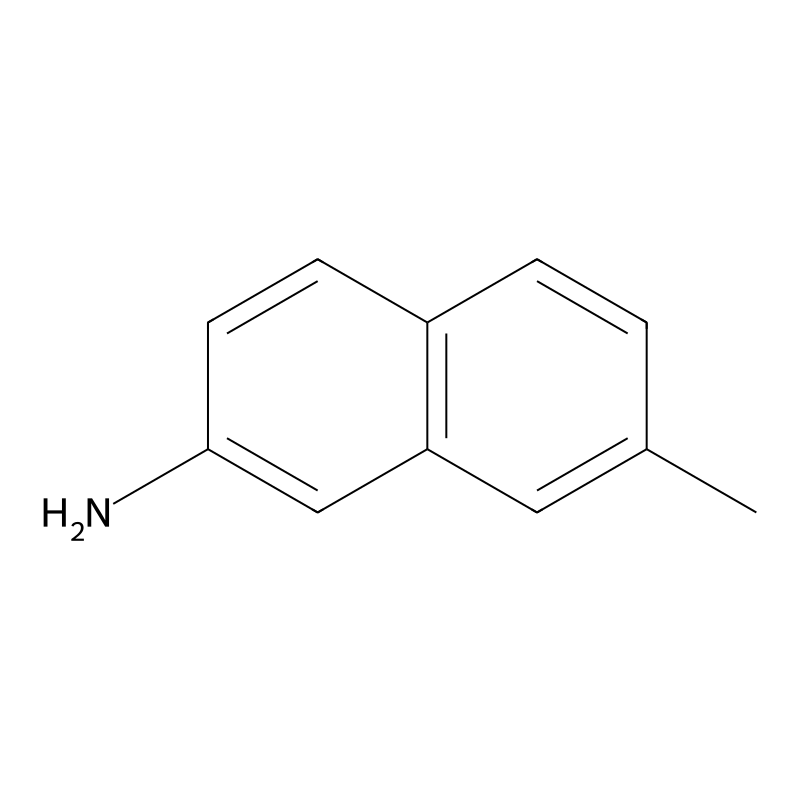

7-Methylnaphthalen-2-amine is an organic compound with the molecular formula and a molecular weight of 157.21 g/mol. It features a naphthalene ring system substituted with an amino group at the second position and a methyl group at the seventh position of the naphthalene structure. This compound is characterized by its solid form and is generally colorless, although it may exhibit slight coloration due to impurities or oxidation.

There is no scientific research available on the mechanism of action of 7-Methylnaphthalen-2-amine.

- Alkylation: It can undergo alkylation reactions when treated with alkyl halides, leading to the formation of higher alkylated derivatives.

- Acylation: The compound can react with acid chlorides to form amides through nucleophilic acyl substitution.

- Diazotization: In acidic conditions, it can be converted into a diazonium salt, which can subsequently undergo coupling reactions with other aromatic compounds to form azo dyes .

These reactions highlight its potential utility in synthetic organic chemistry, particularly in dye manufacturing and pharmaceuticals.

7-Methylnaphthalen-2-amine can be synthesized through various methods:

- Direct Amination: Naphthalene derivatives can be aminated using ammonia or amine sources under high temperature and pressure conditions.

- Methylation of 2-Naphthylamine: Starting from 2-naphthylamine, methylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .

- Bucherer Reaction: This method involves heating naphthol derivatives with ammonium salts under specific conditions to yield aminonaphthalene derivatives.

These methods illustrate the versatility of synthetic routes available for producing this compound.

7-Methylnaphthalen-2-amine finds applications primarily in:

- Dye Manufacturing: As a precursor for azo dyes and other coloring agents due to its ability to form diazonium salts.

- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Its structural characteristics make it valuable for various chemical processes, particularly where aromatic amines are required.

Several compounds share structural similarities with 7-Methylnaphthalen-2-amine. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Toxicity Potential |

|---|---|---|---|

| 1-Naphthylamine | Simple structure; used in dye manufacturing | Moderate | |

| 2-Naphthylamine | Known carcinogen; used historically in dyes | High | |

| 6-Methylnaphthalen-2-amine | Similar structure; different substitution | Moderate | |

| N,N-Dimethyl-naphthylamine | Tertiary amine; used in pharmaceuticals | Moderate |

The unique aspect of 7-Methylnaphthalen-2-amine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to other naphthylamines.